((1R,3R)-3-Fluorocyclopentyl)methanamine
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Overview
Description
((1R,3R)-3-Fluorocyclopentyl)methanamine: is a chiral amine compound characterized by the presence of a fluorine atom on a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3R)-3-Fluorocyclopentyl)methanamine typically involves the fluorination of a cyclopentyl precursor followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The subsequent amination can be achieved using reagents like ammonia or primary amines under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the fluorination and amination steps efficiently .
Chemical Reactions Analysis
Types of Reactions: ((1R,3R)-3-Fluorocyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
Chemistry: ((1R,3R)-3-Fluorocyclopentyl)methanamine is used as a building block in organic synthesis, particularly in the development of chiral molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its chiral nature makes it valuable for studying stereochemistry-related biological effects .
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its unique structure may contribute to the design of novel drugs with specific pharmacological properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for producing high-value products .
Mechanism of Action
The mechanism of action of ((1R,3R)-3-Fluorocyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the amine group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- **(1R,3R)-3-Fluorocyclobutyl)methanamine
- **(1R,3R)-3-Fluorocyclohexyl)methanamine
- **(1R,3R)-3-Fluorocyclopropyl)methanamine
Comparison: ((1R,3R)-3-Fluorocyclopentyl)methanamine is unique due to its specific ring size and fluorine substitution pattern. Compared to its analogs, it may exhibit different reactivity and biological activity due to the ring strain and steric effects associated with the cyclopentyl ring. The presence of the fluorine atom can also enhance its metabolic stability and influence its pharmacokinetic properties .
Properties
IUPAC Name |
[(1R,3R)-3-fluorocyclopentyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-4,8H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGGIJQWMXVBW-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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